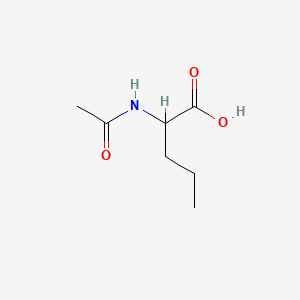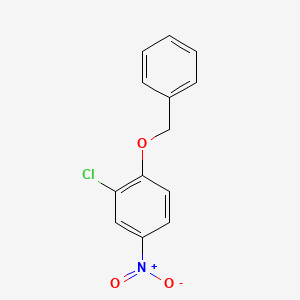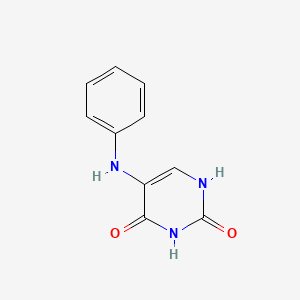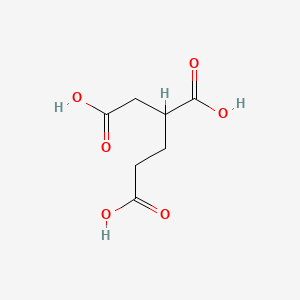
1,2,4-丁烷三羧酸
描述
1,2,4-Butanetricarboxylic acid (BTCA) is an organic compound with the molecular formula C4H6O4. It is a white solid that is soluble in water, alcohol, and other organic solvents. BTCA is a carboxylic acid, a type of organic acid that is composed of a carbon atom bonded to an oxygen atom and three hydrogen atoms. BTCA is a versatile compound that has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as an inhibitor of enzyme activity.
科学研究应用
生物转化和生物技术生产
- 生物转化为 1,2,4-丁烷三醇: 1,2,4-丁烷三醇 (BT) 由工程化的大肠杆菌从 D-木糖合成。该工艺对于增塑剂、聚合物、阳离子脂质和医疗应用的生产非常重要 (Valdehuesa 等人,2014).
- 高能材料前体的生产: 由可再生生物质(如木糖)产生的 BT 可作为高能材料的前体。工程化的 E. coli 菌株已针对此目的进行了优化,显示出工业规模生产的潜力 (Cao 等人,2015).
合成和化学应用
- 用于高能材料的微生物合成: 1,2,4-丁烷三醇的微生物合成提供了化学合成的替代方法,可用于生产高能材料前体。这种方法避免了传统化学合成中所需的苛刻条件 (Niu 等人,2003).
- 织物的免烫整理: 1,2,3,4-丁烷四羧酸用于丝绸和其他织物的免烫整理,改善了抗皱性等性能 (Yang & Hu,2006).
分析和环境研究
- 大气气溶胶中的痕量分析: 3-甲基-1,2,3-丁烷三羧酸是一种二次有机气溶胶,用作生物单萜的排放标记。分散液-液微萃取等先进萃取方法增强了其在大气研究中的痕量分析 (Azeem 等人,2019).
纳米技术和材料科学
- 合成化学中的纳米技术: 纳米级的 N-磺化布朗斯台德酸性催化剂用于合成化学,以促进缩合反应。这些衍生自丁烷化合物的催化剂显示出高效率和可重复使用性 (Goli-Jolodar 等人,2016).
- 织物的抗紫外线性能: 丁烷四羧酸的衍生物(如 5-(羰基氧基琥珀酸)-苯-1,2,4-三羧酸)用于增强棉织物的抗紫外线和抗皱性能 (Qi 等人,2016).
未来方向
作用机制
Target of Action
1,2,4-Butanetricarboxylic acid, also known as 1,2,4-Tricarboxybutane, is a potential inhibitor of glutamate carboxypeptidase II . This enzyme plays a crucial role in the metabolism of glutamate, an important neurotransmitter in the brain.
Mode of Action
The compound’s mode of action involves the binding of the carboxylate ligands from butane-1,2,4-tricarboxylate (BTC) to the His416 residue of the enzyme E. coli NikA . This interaction results in the inhibition of the enzyme’s activity, thereby affecting the metabolism of glutamate.
Biochemical Pathways
The inhibition of glutamate carboxypeptidase II by 1,2,4-Butanetricarboxylic acid affects the glutamate metabolic pathway . This can lead to changes in the levels of glutamate in the brain, which may have downstream effects on various neurological processes.
生化分析
Biochemical Properties
1,2,4-Butanetricarboxylic acid plays a significant role in biochemical reactions, particularly in the binding of nickel ions. It has been observed that Escherichia coli NikA employs His416 residue in conjunction with three carboxylate ligands from 1,2,4-Butanetricarboxylic acid to form a tetracoordinate nickel (II) complex . This interaction suggests that 1,2,4-Butanetricarboxylic acid may act as a potential inhibitor of glutamate carboxypeptidase II .
Cellular Effects
1,2,4-Butanetricarboxylic acid influences various cellular processes. It has been shown to interact with enzymes and proteins involved in metabolic pathways, affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with nickel-binding proteins in Escherichia coli suggests a role in metal ion homeostasis and enzyme regulation .
Molecular Mechanism
At the molecular level, 1,2,4-Butanetricarboxylic acid exerts its effects through binding interactions with biomolecules. The compound forms complexes with nickel ions, which can inhibit or activate specific enzymes. For example, the binding of 1,2,4-Butanetricarboxylic acid to nickel ions in Escherichia coli NikA involves His416 residue and three carboxylate ligands, leading to enzyme inhibition . This interaction highlights the compound’s potential as a modulator of enzyme activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2,4-Butanetricarboxylic acid can change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that 1,2,4-Butanetricarboxylic acid remains stable under specific conditions, but its degradation products may influence cellular processes differently . Long-term exposure to the compound in in vitro or in vivo studies may reveal additional effects on cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 1,2,4-Butanetricarboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on metabolic pathways and enzyme regulation. At higher doses, it may cause toxic or adverse effects. Studies on dosage thresholds and toxicity are essential to understand the compound’s safety and efficacy in biological systems .
Metabolic Pathways
1,2,4-Butanetricarboxylic acid is involved in several metabolic pathways, including the lysine biosynthesis pathway and pyruvate metabolism . The compound interacts with enzymes such as 2.3.3.14 and 4.2.1.114, influencing metabolic flux and metabolite levels. These interactions highlight the compound’s role in regulating key biochemical processes.
Transport and Distribution
Within cells and tissues, 1,2,4-Butanetricarboxylic acid is transported and distributed through specific transporters and binding proteins. The compound’s localization and accumulation can affect its activity and function. For example, its interaction with nickel-binding proteins in Escherichia coli suggests a role in metal ion transport and homeostasis .
Subcellular Localization
1,2,4-Butanetricarboxylic acid’s subcellular localization is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its localization can provide insights into its role in cellular processes and enzyme regulation .
属性
IUPAC Name |
butane-1,2,4-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O6/c8-5(9)2-1-4(7(12)13)3-6(10)11/h4H,1-3H2,(H,8,9)(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOGBRYZYTBQBTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80278609 | |
| Record name | 1,2,4-Butanetricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80278609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923-42-2 | |
| Record name | 1,2,4-Butanetricarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=923-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 60127 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000923422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 923-42-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60127 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 923-42-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8447 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,4-Butanetricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80278609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,4-Butanetricarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1,2,4-Butanetricarboxylic acid in nitrogen fixation?
A1: 1,2,4-Butanetricarboxylic acid, specifically its (R)-2-hydroxy derivative known as (R)-homocitrate, plays a crucial role in the biosynthesis of the iron-molybdenum cofactor (FeMo-co) in nitrogenase. [, ] This cofactor is essential for the enzyme's ability to convert atmospheric nitrogen into ammonia, a process vital for life. Studies have shown that the presence of (R)-homocitrate during FeMo-co synthesis directly impacts the enzyme's substrate specificity and catalytic efficiency. [, ] Replacing (R)-homocitrate with analogs during in vitro FeMo-co synthesis leads to altered substrate reduction properties in nitrogenase. [, ] For instance, while (R)-homocitrate-containing nitrogenase efficiently reduces dinitrogen, acetylene, and protons, the enzyme synthesized with homoisocitrate or isocitrate displays high proton reduction activity but fails to reduce dinitrogen or acetylene. []
Q2: How does the structure of 1,2,4-Butanetricarboxylic acid influence its activity in FeMo-co synthesis?
A2: Research indicates that the specific arrangement of functional groups within the 1,2,4-Butanetricarboxylic acid molecule is critical for its function in FeMo-co synthesis. [] The hydroxyl group, the 1- and 2-carboxyl groups, and the R configuration of the chiral center are essential for synthesizing a catalytically active FeMo-co. [] Modifications to these structural elements can significantly impact the resulting nitrogenase's ability to reduce different substrates, highlighting the structure-activity relationship.
Q3: Beyond nitrogen fixation, are there other biological roles associated with 1,2,4-Butanetricarboxylic acid derivatives?
A3: Yes, research suggests that derivatives of 1,2,4-Butanetricarboxylic acid are involved in other metabolic pathways. For example, (-)-threo-isohomocitrate, a stereoisomer of homocitrate, participates in 7-mercaptoheptanoic acid biosynthesis, a component of the coenzyme B in methanoarchaea. [] This finding points towards a broader biological significance of this compound class.
Q4: Are there environmental concerns associated with 1,2,4-Butanetricarboxylic acid derivatives like phosphonates?
A5: Phosphonates, a class of organophosphorus compounds structurally related to 1,2,4-Butanetricarboxylic acid, are widely used in industrial applications. [] Due to their resistance to biodegradation, concerns exist regarding their potential contribution to eutrophication and toxicity in aquatic environments. [] Research is ongoing to develop efficient methods for removing phosphonates from industrial wastewater to minimize their environmental impact. []
Q5: Can you elaborate on the analytical techniques used to study 1,2,4-Butanetricarboxylic acid and its derivatives?
A5: Various analytical techniques are employed to characterize and quantify 1,2,4-Butanetricarboxylic acid and its derivatives. These include:
- Chromatographic techniques: Paper and column chromatography have been used to isolate and identify homocitrate. []
- Spectroscopic methods: Infrared spectroscopy plays a crucial role in structural elucidation, as demonstrated by comparing the spectra of isolated and synthetic cis-homoaconitic acid. []
- Chemical degradation and analysis: Confirmation of the chemical structure can involve degradation into smaller identifiable molecules, such as the oxidation of homocitrate into glyoxylic and α-ketoglutaric acids. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Bromo-4-[(2-chloroethyl)sulfanyl]benzene](/img/structure/B1267256.png)
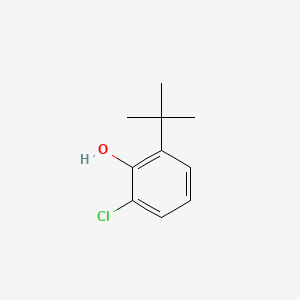
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide](/img/structure/B1267259.png)
